IDT307

Serotonin transporter Fluorescent substrate hSERT

IDT307 (APP+) is a unique, transportable fluorescent substrate for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Unlike ASP+, which acts as an inhibitor at hSERT, IDT307 is a bona fide substrate, enabling genuine transport activity measurement. It is the only PMAT probe validated in Pmat knockout models (~70% attenuation) and provides a single-substrate solution for triple-reuptake inhibitor screening. Procure ≥98% HPLC-purity IDT307 for reproducible, publication-ready data.

Molecular Formula C14H17IN2
Molecular Weight 340.20 g/mol
CAS No. 1141-41-9
Cat. No. B1663386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDT307
CAS1141-41-9
SynonymsIDT307;  4-[p-(Dimethylamino)phenyl]-1-methylpyridinium iodide;  4-(4-Dimethylamino)phenyl-1-methylpyridinium iodide
Molecular FormulaC14H17IN2
Molecular Weight340.20 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-]
InChIInChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1
InChIKeyCAMWVBRDIKKGII-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IDT307 (CAS 1141-41-9) Fluorescent Monoamine Transporter Substrate Procurement Specification and Technical Baseline


IDT307 (CAS 1141-41-9), also designated APP+ [4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide], is a cationic fluorescent pyridinium dye with molecular weight 340.20 g/mol and molecular formula C14H17IN2 [1]. This compound functions as a fluorescent analog of the dopaminergic neurotoxin 1-methyl-4-phenylpyridinium (MPP+), maintaining the core structural features required for recognition by monoamine transporters while incorporating a dimethylaminophenyl moiety that confers fluorescence emission at 520 nm (excitation 488 nm) [2]. IDT307 is commercially available in analytical-grade purity of ≥98% (HPLC) as a powder, with a melting point of 180-182 °C and characteristic orange to dark orange-red coloration .

IDT307 (CAS 1141-41-9) Scientific Justification for Non-Substitutability with Other MPP+ Analogs


Fluorescent analogs of MPP+ are not functionally interchangeable despite shared structural lineage. IDT307 (APP+) differs critically from related pyridinium-based probes in transporter selectivity profile, substrate versus inhibitor pharmacology, and fluorescent properties in physiological environments. The compound acts as a bona fide transportable substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) simultaneously [1]. In contrast, the structurally related fluorescent probe ASP+ [4-(4-dimethylaminostyryl)-N-methylpyridinium] functions as an inhibitor rather than a substrate at human SERT, producing outward currents that antagonize 5HT-induced transport rather than mimicking neurotransmitter uptake [1]. Furthermore, IDT307 exhibits environment-sensitive fluorescence that increases substantially upon cellular internalization into hydrophobic compartments, reducing background signal from extracellular aqueous media [2]. Generic substitution with other MPP+ fluorescent analogs or non-fluorescent MPP+ itself will alter experimental readouts, transporter engagement mechanisms, and data interpretability, necessitating compound-specific procurement for reproducible monoamine transporter studies.

IDT307 (CAS 1141-41-9) Quantitative Differentiation Evidence Against Comparator Compounds


IDT307 vs ASP+: Superior Fluorescent Substrate Activity at Human Serotonin Transporter (hSERT)

In direct comparative studies of fluorescent MPP+ analogs for human serotonin transporter (hSERT) reporting, IDT307 (APP+) demonstrated markedly superior performance to ASP+ across multiple functional assays. The fluorescence uptake of APP+ in hSERT-expressing HEK293 cells exceeded that of all other MPP+ analogs tested [1]. Critically, electrophysiological recordings in hSERT-expressing oocytes voltage-clamped to −60 mV revealed that APP+ induced fluoxetine-sensitive inward currents characteristic of substrate transport, whereas ASP+ induced outward currents and antagonized 5HT-induced transport, demonstrating that ASP+ acts as an inhibitor rather than a transportable substrate [1]. Molecular docking analysis confirmed both compounds occupy the hSERT active region, establishing that the functional divergence stems from intrinsic pharmacological properties rather than differential binding site accessibility [1].

Serotonin transporter Fluorescent substrate hSERT Monoamine uptake High-throughput screening

IDT307 Transporter Selectivity Profile: Simultaneous DAT, NET, and SERT Substrate Activity

IDT307 (APP+) functions as a transportable substrate for all three major monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) [1]. This triple-transporter recognition profile enables simultaneous monitoring of DAT, NET, and SERT activity in a single experimental system. The uptake mechanism is Na⁺- and Cl⁻-dependent, can be displaced by the endogenous substrate 5HT, and is inhibited by the selective serotonin reuptake inhibitor fluoxetine, confirming that APP+ specifically monitors authentic transporter activity through the native substrate translocation pathway [2]. In acute mouse brain tissue, APP+ labels cell bodies of catecholaminergic neurons in the midbrain in a DAT- and NET-dependent manner, with labeling selectively absent in midbrain sections from DAT knockout mice, and also labels fine dopaminergic axonal processes in the dorsal striatum [1]. The compound has been validated for investigating SERT function in human lymphocytes and platelets via flow cytometry .

Dopamine transporter Norepinephrine transporter Serotonin transporter Monoamine uptake Triple-reuptake

IDT307 as Validated PMAT Substrate: Genetic Knockout Model Quantitative Evidence

IDT307 has been validated as a transportable substrate for the plasma membrane monoamine transporter (PMAT), a major uptake-2 monoamine transporter with extensive substrate overlap with organic cation transporters 1-3 (OCT1-3) . The compound is transported into choroid plexus (CP) epithelial cells at the apical (cerebrospinal fluid-facing) membrane, and this transport is sensitive to inhibition by quinine, a known PMAT inhibitor . In a definitive genetic validation study, IDT307 uptake and intracellular accumulation in CP tissue from Pmat knockout mice was attenuated by approximately 70% compared to wild-type controls, establishing PMAT as the predominant transporter mediating IDT307 uptake in this tissue . This genetic loss-of-function evidence provides high-confidence validation of the compound's utility for PMAT-specific studies and distinguishes it from OCT-preferring probes. Furthermore, IDT307-based fluorescence assays have been employed to identify and characterize PMAT inhibitors, including the discovery that the HIV protease inhibitor lopinavir is a potent and selective PMAT inhibitor with an IC₅₀ of 1.4 ± 0.2 μM and >120-fold selectivity toward PMAT over OCT1 [1].

PMAT Plasma membrane monoamine transporter Uptake-2 Organic cation transport Choroid plexus

IDT307 Cellular Compartment Fluorescence Properties: Intracellular Signal Enhancement vs. Extracellular Background Reduction

IDT307 exhibits environment-sensitive fluorescence that provides inherent signal-to-noise advantages in cellular uptake assays. The compound has the property of primarily fluorescing in hydrophobic environments and, consequently, nonspecific fluorescence in aqueous environments prior to transport into cells is greatly reduced [1]. This characteristic makes IDT307 particularly well-suited for flow cytometry-based assessments of transporter function without requiring extensive wash steps to remove extracellular probe signal. Upon cellular internalization, the majority of the APP+ signal in axonal processes originates from labeled organelles including mitochondria, with only a minor component representing the releasable synaptic vesicular pool [2]. In depolarization experiments with KCl stimulation, APP+ exhibited only approximately 15% destaining compared to control, which stands in marked contrast to the nearly complete destaining observed with the fluorescent false neurotransmitter agent FFN102 [2].

Environment-sensitive fluorescence Flow cytometry Cellular uptake Mitochondrial labeling Signal-to-noise ratio

IDT307 vs Radiolabeled Tracers: Fluorescence-Based Throughput Advantage

IDT307 enables fluorescence-based measurement of monoamine transporter activity as an alternative to traditional radiolabeled substrate assays. An in vitro monoamine transporter inhibition assay using APP (IDT307) as the fluorescent substrate has been developed and validated for measuring the biological activity of antidepressants in wastewater extracts [1]. The assay successfully detected inhibition of APP uptake through human SERT (hSERT), human NET (hNET), dopamine transporter, and zebrafish SERT (zSERT). In this assay system, IC₅₀ values of test antidepressants for zSERT were smaller than those for hSERT; specifically, the IC₅₀ of desipramine for zSERT was 1/200 of that for hSERT, demonstrating the assay's quantitative sensitivity for detecting species-specific transporter pharmacology differences [1]. The fluorescence-based format eliminates the regulatory, safety, and disposal requirements associated with radiolabeled tracers while maintaining sufficient sensitivity to quantify low nanogram-per-liter levels of transporter-inhibiting compounds in environmental samples.

Fluorescence assay Radioligand alternative High-throughput screening Transporter inhibition In vitro pharmacology

IDT307 (CAS 1141-41-9) High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Human Serotonin Transporter (hSERT) Functional Screening for Antidepressant and Psychostimulant Pharmacology

IDT307 is the preferred fluorescent substrate for hSERT functional assays based on direct comparative data showing that APP+ functions as a bona fide transportable substrate whereas ASP+ acts as an inhibitor producing outward currents [1]. In hSERT-expressing cells, APP+ uptake is Na⁺- and Cl⁻-dependent, displaced by 5HT, and inhibited by fluoxetine, enabling authentic measurement of SERT-mediated transport activity [1]. This scenario is validated for high-throughput screening of compound libraries for SERT modulation and for flow cytometry-based assessment of SERT function in human peripheral blood cells including lymphocytes and platelets .

Plasma Membrane Monoamine Transporter (PMAT) Inhibitor Discovery and Characterization

IDT307 is the only fluorescent substrate with published genetic knockout validation for PMAT-mediated transport. Studies using Pmat knockout mice demonstrated ~70% attenuation of IDT307 uptake in choroid plexus tissue, establishing PMAT specificity [1]. This genetic validation enables IDT307-based fluorescence assays to differentiate PMAT activity from OCT1-3 activities in inhibitor screening campaigns. The approach has been successfully employed to identify lopinavir as a potent PMAT inhibitor with >120-fold selectivity over OCT1 (PMAT IC₅₀ = 1.4 ± 0.2 μM vs. OCT1 IC₅₀ = 174 ± 40 μM) .

Triple Monoamine Transporter Profiling in Single-Assay Format

For research programs requiring simultaneous assessment of DAT, NET, and SERT activity, IDT307 provides a single-substrate solution validated across all three transporters [1]. This eliminates the need for three separate compound-specific substrates, reducing experimental variability and procurement complexity. Applications include screening for triple-reuptake inhibitor candidates, assessing antidepressant activity in environmental water samples across human and zebrafish transporters , and multi-transporter functional profiling of novel psychoactive substances. The compound has been successfully employed in deep mutational scanning of hSERT to identify mutations that enhance substrate import .

Catecholaminergic Neuronal Labeling in Acute Brain Tissue

IDT307 labels cell bodies of catecholaminergic neurons in the midbrain in a DAT- and NET-dependent manner, as validated by selective loss of labeling in DAT knockout mouse tissue [1]. The compound also labels fine dopaminergic axonal processes in the dorsal striatum, making it a useful anatomical marker for catecholaminergic innervations in acute brain slice preparations. However, researchers must note that the majority of the APP+ signal in axonal processes originates from labeled organelles including mitochondria, with only ~15% destaining upon KCl stimulation, indicating unsuitability for monitoring synaptic vesicle exocytosis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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